molecular formula C19H18FN3O3S B2744037 N-(1-(4-fluorophenyl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide CAS No. 2034242-66-3

N-(1-(4-fluorophenyl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide

Cat. No. B2744037
M. Wt: 387.43
InChI Key: AMCHGPOQJAJGQI-UHFFFAOYSA-N
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Description

“N-(1-(4-fluorophenyl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide” is a complex organic compound. It contains several functional groups, including a fluorophenyl group, an ethyl group, a methylsulfonyl group, an imidazole ring, and a benzamide group. These groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl group would likely contribute to the compound’s polarity, while the imidazole ring could potentially participate in aromatic stacking interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the fluorophenyl group could potentially increase the compound’s polarity, while the imidazole ring could potentially make the compound more stable .

Scientific Research Applications

Cardiac Electrophysiological Activity

One study focused on the synthesis and investigation of N-substituted imidazolylbenzamides, including compounds with structural similarities to N-(1-(4-fluorophenyl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide, for their cardiac electrophysiological activities. These compounds were found to exhibit potency in in vitro Purkinje fiber assays, comparable to that of known selective class III agents, indicating their potential in treating reentrant arrhythmias through electrophysiological modulation (Morgan et al., 1990).

Antimicrobial and Pharmacological Properties

Another area of application involves the synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole structures for biological and pharmacological screening. These compounds, which share functional group similarities with the given chemical, have been explored for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showcasing their broad pharmacological potential (Patel et al., 2009).

Insecticidal Activity

Research into novel insecticides led to the discovery of flubendiamide, a compound with structural elements in common with N-(1-(4-fluorophenyl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide. Flubendiamide demonstrates extremely strong activity against lepidopterous pests, including resistant strains, highlighting a novel mode of action distinct from commercial insecticides. Its safety profile for non-target organisms further accentuates its utility in integrated pest management programs (Tohnishi et al., 2005).

Radioprotective Activity

A study on the radioprotective activity of fluorine-containing amides, related in structural functionality to the subject compound, revealed that certain fluorophenyl ethylamides possess significant radioprotective properties. This suggests potential applications in protecting against radiation-induced damage, further expanding the scope of research and utilization of similar compounds (Vasil'eva & Rozhkov, 1992).

Future Directions

Future research on this compound could potentially involve exploring its synthesis, investigating its physical and chemical properties, and testing its biological activity .

properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-3-(2-methylsulfonylimidazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c1-13(14-6-8-16(20)9-7-14)22-18(24)15-4-3-5-17(12-15)23-11-10-21-19(23)27(2,25)26/h3-13H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCHGPOQJAJGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2=CC(=CC=C2)N3C=CN=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-fluorophenyl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide

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